molecular formula C19H15NO5 B4748054 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid

2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid

Cat. No. B4748054
M. Wt: 337.3 g/mol
InChI Key: DLSGRJPDTVWULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid, also known as CMQ, is a quinoline carboxylic acid derivative that has gained significant attention in scientific research in recent years. It is a potent inhibitor of certain enzymes and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid exerts its inhibitory effects on enzymes by binding to their active sites and preventing them from carrying out their normal functions. This binding is specific and highly potent, making 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid a promising candidate for further research and development.
Biochemical and Physiological Effects:
In addition to its enzyme inhibitory effects, 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has also been shown to have other biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid in lab experiments is its high potency and specificity. This allows for precise and targeted inhibition of enzymes, making it a valuable tool for studying their functions. However, one limitation of using 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid is its potential toxicity, which must be carefully monitored and controlled in experiments.

Future Directions

There are several potential future directions for research on 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid. One area of interest is its potential use in combination with other drugs for cancer treatment. 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has also been studied for its potential use in treating bacterial infections. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid.

Scientific Research Applications

2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid has been extensively studied for its potential use in various scientific research applications. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA gyrase, which are involved in DNA replication and transcription. This inhibition can lead to the prevention of cancer cell growth and proliferation.

properties

IUPAC Name

2-[4-(carboxymethoxy)phenyl]-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-11-2-7-16-14(8-11)15(19(23)24)9-17(20-16)12-3-5-13(6-4-12)25-10-18(21)22/h2-9H,10H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSGRJPDTVWULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Carboxymethoxy)phenyl]-6-methylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[4-(carboxymethoxy)phenyl]-6-methyl-4-quinolinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.